2,2,6,6-Tetramethyloctane

Catalog No.
S15142326
CAS No.
62199-20-6
M.F
C12H26
M. Wt
170.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethyloctane

CAS Number

62199-20-6

Product Name

2,2,6,6-Tetramethyloctane

IUPAC Name

2,2,6,6-tetramethyloctane

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

InChI

InChI=1S/C12H26/c1-7-12(5,6)10-8-9-11(2,3)4/h7-10H2,1-6H3

InChI Key

BANZIZHQGFRTMI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CCCC(C)(C)C

2,2,6,6-Tetramethyloctane is an organic compound with the molecular formula C12_{12}H26_{26} and a molecular weight of approximately 170.34 g/mol. It features a highly branched structure characterized by four methyl groups attached to the second and sixth carbon atoms of an octane chain. This unique arrangement contributes to its stability and distinctive chemical properties, making it a subject of interest in both organic synthesis and coordination chemistry. The compound is known for its role as a bidentate ligand, forming stable complexes with various transition metals and lanthanides, enhancing its utility in a range of chemical applications .

  • Synthesis of α-aryl-β-diketones: The compound can undergo condensation reactions with aromatic aldehydes to yield α-aryl-β-diketones, which are valuable intermediates in medicinal chemistry.
  • Formation of metal complexes: It acts as a bidentate ligand in the formation of stable chelates with transition metals such as nickel and copper. These complexes exhibit enhanced thermal stability and solubility in organic solvents.
  • Thermal decomposition: The thermal decomposition pathways of this compound have been studied, providing insights into potential by-products and reaction mechanisms.

Research indicates that 2,2,6,6-tetramethyloctane exhibits significant biological activity:

  • Anticancer properties: It has shown potential as an anti-cancer agent by inhibiting specific enzyme pathways involved in tumor growth.
  • Antimicrobial effects: The compound also demonstrates antimicrobial properties against various bacterial strains, suggesting its utility in pharmaceutical applications.

Several synthesis methods for 2,2,6,6-tetramethyloctane have been documented:

  • Condensation reactions: Involves the interaction of diketones with suitable reagents under controlled conditions.
  • Metal-catalyzed processes: Utilizing transition metals to facilitate the formation of the compound from simpler precursors.
  • Hydrocarbon synthesis: Methods involving the alkylation of simpler hydrocarbons to build the branched structure characteristic of this compound.

The applications of 2,2,6,6-tetramethyloctane are diverse:

  • Coordination chemistry: Its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.
  • Organic synthesis: Employed as a reagent in various synthetic pathways for producing complex organic molecules.
  • Pharmaceutical development: Its biological activities suggest potential roles in drug formulation and development .

Interaction studies have focused on the complexation behavior of 2,2,6,6-tetramethyloctane with various metal ions. The compound forms stable chelates with lanthanides and transition metals like nickel and copper. These interactions are characterized by:

  • Enhanced thermal stability.
  • Increased solubility in organic solvents.
  • Altered reactivity patterns due to the steric hindrance provided by its branched structure.

Several compounds share structural similarities with 2,2,6,6-tetramethyloctane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,4-PentanedioneC5_5H8_8O2_2Shorter carbon chain; less sterically hindered
1,3-CyclohexanedioneC6_6H8_8O2_2Cyclic structure; different reactivity profile
3-Hydroxy-1-butanoneC4_4H8_8O2_2Contains a hydroxyl group; more polar

Uniqueness: What sets 2,2,6,6-tetramethyloctane apart is its highly branched structure which provides enhanced steric hindrance compared to linear diketones. This feature contributes to its stability and unique reactivity patterns not observed in simpler diketones .

XLogP3

5.8

Exact Mass

170.203450829 g/mol

Monoisotopic Mass

170.203450829 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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